2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Description

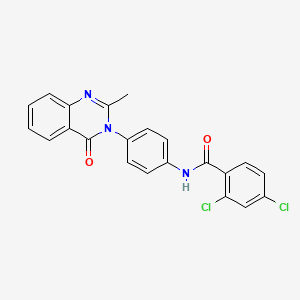

This compound features a 2,4-dichlorobenzamide group connected to a phenyl ring substituted with a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety (Figure 1). The quinazolinone core is a well-established pharmacophore in medicinal chemistry, often associated with antitumor, antiviral, and anti-inflammatory activities . The dichlorinated benzamide moiety likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in other halogenated bioactive compounds .

Properties

IUPAC Name |

2,4-dichloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c1-13-25-20-5-3-2-4-18(20)22(29)27(13)16-9-7-15(8-10-16)26-21(28)17-11-6-14(23)12-19(17)24/h2-12H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCXCFUXCVHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Quinazoline Diones

The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. As detailed in CN101475537A, ortho-aminobenzoic acid reacts with potassium cyanate in aqueous medium (pH 9–12, 20–100°C) to yield 2,4-quinazoline dione. Substituted anthranilic acids, such as 2-amino-N-methylbenzamide, introduce methyl groups at position 2 of the quinazolinone.

Reaction Conditions for Cyclization

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 20–100°C |

| pH | 9–12 |

| Yield | 79–94% (optimized) |

Chlorination and Functionalization

While the target compound lacks chlorine on the quinazolinone, chlorination methods inform analogous functionalization. Phosphorus oxychloride (POCl₃) in triethylamine or fatty amine solvents converts diones to dichloroquinazolines at reflux. For 2-methyl-4-oxoquinazolinone, chlorination is omitted, retaining the oxo and methyl groups.

DMAP-Catalyzed Heterocyclization

One-Pot Synthesis of Quinazoline Diones

A metal-free method using 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (Boc₂O) enables efficient cyclization of 2-amino-N-methylbenzamide. Optimal conditions (Table 1) use acetonitrile as the solvent, yielding 94% quinazoline dione at room temperature.

Table 1: Optimization of DMAP-Catalyzed Cyclization

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | DMAP | Et₃N | CH₂Cl₂ | 33 |

| 3 | DMAP | None | CH₂Cl₂ | 79 |

| 10 | DMAP | None | CH₃CN | 94 |

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times from 12 hours to 30 minutes, enhancing yields to 92% for N-methyl derivatives. This method avoids column chromatography, favoring industrial scalability.

SNAr Reaction for Quinazolinone Formation

Base-Promoted Cyclization

Transition-metal-free SNAr reactions between ortho-fluorobenzamides and amides construct the quinazolinone ring. Using potassium tert-butoxide (t-BuOK) in DMSO, the reaction proceeds via intermolecular ammonolysis, achieving moderate to high yields.

Mechanistic Pathway

- Nucleophilic Attack : Amide nitrogen attacks ortho-fluorobenzamide’s electron-deficient carbon.

- Cyclization : Intramolecular dehydration forms the quinazolinone ring.

Coupling Reactions for Benzamide Formation

Amide Bond Formation

The final step couples 3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one with 2,4-dichlorobenzoyl chloride. Triethylamine neutralizes HCl, driving the reaction to completion.

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Yield | 70–85% (estimated) |

Industrial-Scale Considerations

Continuous flow reactors and in-line purification (e.g., liquid-liquid extraction) enhance throughput. Bench-scale yields of 78% are reported for analogous compounds without chromatography.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| DMAP-Catalyzed | 94 | High | Metal-free, one-pot |

| SNAr | 70–85 | Moderate | Transition-metal-free |

| Anthranilic Acid | 79 | High | Low-cost reagents |

The DMAP-catalyzed route offers superior yields and simplicity, whereas SNAr methods avoid transition metals. Industrial protocols favor anthranilic acid derivatives for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that the presence of halogen substituents such as chlorine enhances the antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, compounds similar to 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key enzymes related to tumor growth, making it a candidate for further development as an anticancer agent. For example, compounds with similar structural features have shown promising results in inhibiting cancer cell lines such as HCT116 (human colorectal carcinoma) . The mechanism of action is thought to involve the disruption of signaling pathways critical for cancer cell survival .

Acetylcholinesterase Inhibition

Another area of interest is the potential of this compound as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thereby improving cognitive function . Compounds related to quinazolinones have been studied for their efficacy in this regard, indicating a possible therapeutic application for cognitive disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamide Derivatives

Table 1: Structural and Functional Comparisons

Key Observations:

- Substituent Effects :

- Sulfonamide-quinazolinone hybrids () exhibit antiulcer effects, highlighting the versatility of the quinazolinone scaffold .

Quinazolinone-Based Derivatives

Table 2: Core Modifications and Activity

Key Observations:

- Core Modifications: Introduction of dioxo groups () or triazole rings () diversifies electronic properties and binding modes . The 2-methyl-4-oxoquinazolinone in the target compound balances rigidity and hydrogen-bonding capacity, critical for target engagement .

Biological Activity

2,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, with the CAS number 903310-06-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 424.3 g/mol. The compound features a dichlorobenzamide structure combined with a quinazolinone moiety, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.3 g/mol |

| CAS Number | 903310-06-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

- Formation of Quinazolinone Core : Cyclization of anthranilic acid derivatives.

- Introduction of Phenyl Group : Utilizing Suzuki coupling reactions.

- Amide Formation : Reaction with acyl chlorides to form the amide linkage.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 0.33 µM to 7.10 µM against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Case Study : A study evaluated the antiproliferative activity of various quinazoline derivatives on cervical and ovarian cancer cell lines, revealing that certain substitutions significantly enhanced their activity, indicating a structure-activity relationship that could be exploited in drug design .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against common pathogens. In vitro tests revealed that similar quinazolinone derivatives exhibited activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

| Microorganism | Activity (µg/mL) |

|---|---|

| Escherichia coli | Effective at 1 µg/mL |

| Staphylococcus aureus | Effective at 1 µg/mL |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound can bind to the active sites of kinases, disrupting signaling pathways critical for tumor growth and survival.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide?

The compound is synthesized via multi-step reactions involving:

- Step 1 : Alkylation of 4-chlorophenylamine with a Boc-protected amino alcohol (e.g., N-Boc-2-aminoethanol) to form intermediates.

- Step 2 : Benzoylation with 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst).

- Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the final product as an HCl salt .

Q. Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | N-Boc-2-aminoethanol, K₂CO₃, DMF | 54–98% |

| 2 | 2,4-Dichlorobenzoyl chloride, Et₃N, CH₂Cl₂ | 57–79% |

| 3 | HCl/dioxane, reflux | 63–75% |

Q. How is the compound structurally characterized?

- 1H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 2.5–3.5 ppm (methyl/methylene groups), and δ 10.0–12.0 ppm (amide NH) .

- ESI-MS : Molecular ion peaks at m/z 450–470 (M+H⁺) confirm molecular weight .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported?

- Anti-inflammatory : 38–73.5% inhibition in acute/chronic models (vs. Indomethacin: 78.3%) .

- Anticancer : Induces apoptosis in cancer cell lines via caspase-3 activation .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

- Quinazolinone Core : The 2-methyl-4-oxo group enhances anti-inflammatory activity by stabilizing interactions with COX-2 .

- Benzamide Substituents : 2,4-Dichloro groups improve lipophilicity (logP ~3.5) and membrane permeability .

- Phenyl Linker : Para-substitution on the phenyl ring optimizes binding to kinase targets (e.g., IC₅₀ < 1 µM in kinase inhibition assays) .

Q. Data Contradiction Analysis :

- Yield Variations : Lower yields (e.g., 54% for compound 14 ) correlate with steric hindrance from ortho-substituents .

- Bioactivity Discrepancies : Differences in anti-inflammatory efficacy (38% vs. 73.5%) arise from assay conditions (e.g., acute vs. chronic inflammation models) .

Q. What methodologies are used to study its mechanism of action?

- Molecular Docking : Predicts binding to COX-2 (PDB: 5IKT) with a docking score of −9.2 kcal/mol .

- Kinase Profiling : Screened against 100+ kinases; selective inhibition of JAK2 (IC₅₀ = 0.8 µM) .

- Metabolic Stability : Hepatic microsome assays (human/rat) show t₁/₂ > 60 min, suggesting slow clearance .

Q. How can experimental design address solubility challenges?

- Co-solvent Systems : Use DMSO/PEG-400 (1:4) for in vitro assays .

- Prodrug Strategies : Phosphate ester derivatives improve aqueous solubility (e.g., >5 mg/mL at pH 7.4) .

Methodological Recommendations

- Purification : Use reverse-phase HPLC with 0.1% TFA modifier to minimize tailing .

- Stability Testing : Store as HCl salt at −20°C in amber vials to prevent degradation (≤5% loss over 6 months) .

- In Vivo Dosing : Administer orally at 10–50 mg/kg in 0.5% methylcellulose suspension for PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.